6-bromo-1H-indazol-5-amina

Descripción general

Descripción

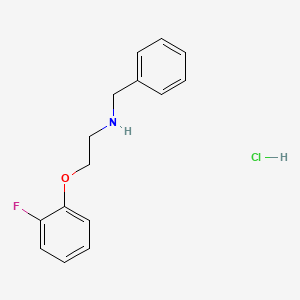

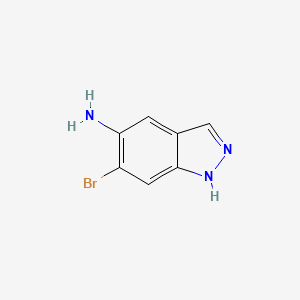

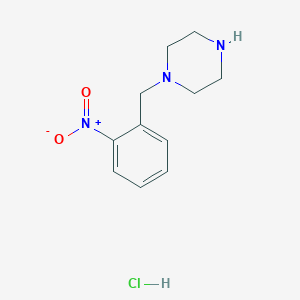

“6-bromo-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1360928-41-1 . It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-1H-indazol-5-amine .

Synthesis Analysis

While specific synthesis methods for “6-bromo-1H-indazol-5-amine” were not found, there are related studies on the synthesis of indazole derivatives . For instance, one study synthesized a series of novel indazole derivatives and evaluated them for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis

The InChI code for “6-bromo-1H-indazol-5-amine” is 1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“6-bromo-1H-indazol-5-amine” is a solid at room temperature . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Investigación Anticancerígena

La 6-bromo-1H-indazol-5-amina se ha utilizado en la síntesis de nuevos compuestos con posibles propiedades anticancerígenas. Por ejemplo, los derivados de este compuesto se han evaluado por su capacidad para inhibir la viabilidad de varias líneas celulares cancerosas humanas, como las células hepáticas, mamarias y leucémicas . Estos estudios a menudo implican ensayos como el ensayo de reducción de MTT para evaluar la citotoxicidad de los compuestos sintetizados.

Actividad Antiangiogénica

En el ámbito de la investigación antiangiogénica, que es crucial para el tratamiento del cáncer, se han probado derivados de this compound por su potencial para inhibir las citoquinas proangiogénicas asociadas con el desarrollo tumoral . Esto incluye evaluar los efectos sobre el factor de crecimiento endotelial vascular (VEGF) y otros factores de crecimiento relacionados.

Propiedades Antioxidantes

La investigación también ha explorado las capacidades antioxidantes de los derivados de indazol. Los compuestos sintetizados a partir de this compound se han analizado por su capacidad para eliminar radicales libres, lo que es una característica clave en la prevención de enfermedades relacionadas con el estrés oxidativo .

Síntesis y Desarrollo de Fármacos

La this compound sirve como bloque de construcción en la síntesis de varios fármacos. Su papel en el desarrollo de nuevos agentes terapéuticos, especialmente aquellos dirigidos a enfermedades infecciosas, es significativo debido a su estructura heterocíclica que se encuentra comúnmente en moléculas farmacológicamente activas .

Estudios Biológicos y Ensayos

Este compuesto se utiliza en estudios biológicos para crear derivados que luego se prueban para actividades contra diferentes cepas de bacterias y otros patógenos. Por ejemplo, sus derivados se han evaluado para la actividad antituberculosa contra Mycobacterium tuberculosis .

Aplicaciones Farmacológicas

La importancia farmacológica de la this compound se destaca por su uso en la síntesis de compuestos con una amplia gama de actividades biológicas. Estas actividades incluyen antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales y más, lo que la convierte en un compuesto valioso en la química medicinal .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-bromo-1H-indazol-5-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

6-bromo-1H-indazol-5-amine interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and proliferation of cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The downstream effects of these pathways include the regulation of cell cycle progression and the response to DNA damage . By modulating these pathways, 6-bromo-1H-indazol-5-amine can influence cell growth and proliferation .

Pharmacokinetics

Like many other indazole derivatives, it is likely to have good bioavailability .

Result of Action

The molecular and cellular effects of 6-bromo-1H-indazol-5-amine’s action include the inhibition of cell growth and proliferation . This is achieved through the modulation of the CHK1-, CHK2-, and SGK-induced pathways and the resulting changes in cell cycle progression and DNA damage response .

Action Environment

The action, efficacy, and stability of 6-bromo-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions under catalyst- and solvent-free conditions . Additionally, the compound’s action can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature .

Análisis Bioquímico

Biochemical Properties

6-Bromo-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect cell signaling pathways that are crucial for cell proliferation and survival . Additionally, 6-Bromo-1H-indazol-5-amine has been found to interact with proteins involved in apoptosis, thereby modulating programmed cell death .

Cellular Effects

The effects of 6-Bromo-1H-indazol-5-amine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest, particularly at the G2/M phase, which prevents cells from undergoing mitosis . This compound also influences cell signaling pathways, such as the p53/MDM2 pathway, which is critical for regulating the cell cycle and apoptosis . Furthermore, 6-Bromo-1H-indazol-5-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 6-Bromo-1H-indazol-5-amine exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, inhibiting their activity. For example, its interaction with kinases involves binding to the ATP-binding site, thereby preventing the transfer of phosphate groups . This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell proliferation and survival. Additionally, 6-Bromo-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-indazol-5-amine have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat . Long-term studies have shown that continuous exposure to 6-Bromo-1H-indazol-5-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Bromo-1H-indazol-5-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.

Propiedades

IUPAC Name |

6-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFIJAMIVLPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)

![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)

amine hydrobromide](/img/structure/B1379795.png)